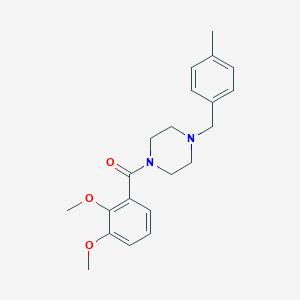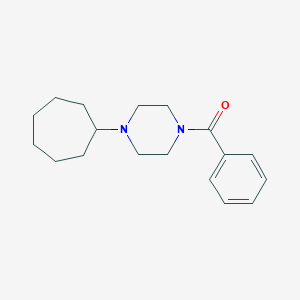![molecular formula C20H21ClN2O4 B247570 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247570.png)
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone is not fully understood. However, it has been suggested that the compound may act as a modulator of neurotransmitter systems, particularly the cholinergic and dopaminergic systems. It may also interact with various receptors and enzymes involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone has various biochemical and physiological effects. It has been found to enhance cognitive function and memory consolidation in animal models. It has also been shown to increase the levels of acetylcholine and dopamine in the brain, which are neurotransmitters involved in learning and memory. Additionally, it has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone in lab experiments is its ability to enhance cognitive function and memory consolidation in animal models. This makes it a valuable tool for studying the mechanisms underlying these processes and for testing potential drug candidates for the treatment of neurological disorders. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone. One area of research is the development of new drugs based on this compound with improved efficacy and safety profiles. Another area of research is the investigation of its potential applications in the treatment of other neurological disorders such as schizophrenia and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the brain.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone involves the reaction of 4-chlorophenol, 2-phenoxyacetic acid, and 1-(2-aminoethyl)piperazine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, it has been utilized as a tool to study the mechanisms underlying synaptic plasticity and memory formation.
Propiedades
Nombre del producto |
2-(4-Chloro-phenoxy)-1-[4-(2-phenoxy-acetyl)-piperazin-1-yl]-ethanone |
|---|---|
Fórmula molecular |
C20H21ClN2O4 |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-6-8-18(9-7-16)27-15-20(25)23-12-10-22(11-13-23)19(24)14-26-17-4-2-1-3-5-17/h1-9H,10-15H2 |
Clave InChI |
VJRBGSCHUHBLNB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)


![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)

